Cas no 66832-07-3 (4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile)

4-(2,2,2-Trichloro-acetyl)-1H-pyrrole-2-carbonitrile is a specialized heterocyclic compound featuring a trichloroacetyl group and a nitrile functionality on a pyrrole scaffold. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The trichloroacetyl moiety enhances electrophilic character, facilitating nucleophilic substitution reactions, while the nitrile group offers versatility for further functionalization. Its pyrrole core contributes to potential applications in biologically active molecule development. The compound is typically handled under controlled conditions due to its reactivity. Its well-defined structure and functional groups make it a valuable building block for synthetic chemists working on complex molecular architectures.
4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile structure
66832-07-3 structure
Product name:4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile
CAS No:66832-07-3
MF:C7H3Cl3N2O
MW:237.470518350601
MDL:MFCD19981427
CID:4124908
PubChem ID:12415102

4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)-
    • 4-(2,2,2-Trichloro-acetyl)-1H-pyrrole-2-carbonitrile
    • 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
    • RCA83207
    • 4-(2,2,2-Trichloroacetyl)-1H-pyrrole-2-carbonitrile
    • DQVDDSXYXYNLCO-UHFFFAOYSA-N
    • 66832-07-3
    • CS-0454758
    • AKOS030230096
    • EN300-126936
    • SCHEMBL275039
    • G35659
    • Z1269185002
    • MFCD19981427
    • 4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile
    • MDL: MFCD19981427
    • Inchi: InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)4-1-5(2-11)12-3-4/h1,3,12H
    • InChI Key: DQVDDSXYXYNLCO-UHFFFAOYSA-N
    • SMILES: C1=C(NC=C1C(=O)C(Cl)(Cl)Cl)C#N

Computed Properties

  • Exact Mass: 235.931096Da
  • Monoisotopic Mass: 235.931096Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 373.6±42.0 °C at 760 mmHg
  • Flash Point: 179.7±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile Security Information

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-126936-5.0g
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95.0%
5.0g
$651.0 2025-02-21
TRC
T902003-10mg
4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile
66832-07-3
10mg
$ 65.00 2022-06-02
TRC
T902003-50mg
4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile
66832-07-3
50mg
$ 95.00 2022-06-02
Enamine
EN300-126936-0.05g
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95.0%
0.05g
$37.0 2025-02-21
1PlusChem
1P01A5C5-2.5g
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95%
2.5g
$684.00 2024-04-22
Enamine
EN300-126936-5000mg
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95.0%
5000mg
$743.0 2023-10-02
Enamine
EN300-126936-10000mg
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95.0%
10000mg
$1101.0 2023-10-02
Enamine
EN300-126936-250mg
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95.0%
250mg
$92.0 2023-10-02
Aaron
AR01A5KH-250mg
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95%
250mg
$133.00 2025-02-14
1PlusChem
1P01A5C5-100mg
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
66832-07-3 95%
100mg
$140.00 2024-04-22

4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile Related Literature

Additional information on 4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile

Introduction to 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- (CAS No. 66832-07-3)

1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)-, identified by its Chemical Abstracts Service (CAS) number 66832-07-3, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic compound features a pyrrole core functionalized with a nitrile group at the 2-position and an acetyl chloride moiety at the 4-position. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents.

The structural framework of 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- consists of a five-membered aromatic ring containing one nitrogen atom, which is conjugated with the electron-withdrawing nitrile group and the electron-donating acetyl chloride substituent. This combination imparts distinct reactivity patterns, making it a versatile building block for further chemical modifications. The presence of both the nitrile and acetyl chloride functionalities allows for diverse synthetic pathways, including nucleophilic addition reactions, condensation reactions, and transformations into more complex derivatives.

In recent years, there has been growing interest in pyrrole derivatives due to their broad spectrum of biological activities. Pyrroles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of electron-withdrawing groups such as the nitrile and acetyl chloride enhances the electrophilicity of the pyrrole ring, facilitating its incorporation into more intricate molecular architectures. This has led to increased exploration of 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- in medicinal chemistry research.

One of the most compelling applications of 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- lies in its role as a precursor for synthesizing novel pharmacophores. Researchers have leveraged its reactivity to develop new compounds with enhanced pharmacological profiles. For instance, studies have demonstrated its utility in constructing pyrrole-based inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and neurodegenerative disorders. The acetyl chloride moiety at the 4-position is particularly valuable for forming amide bonds, which are ubiquitous in drug molecules.

The nitrile group in 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- also plays a crucial role in its chemical behavior. Nitriles are known to undergo various transformations, including hydrolysis to carboxylic acids or reduction to primary amines. These reactions provide further synthetic flexibility, enabling chemists to tailor the compound’s properties for specific applications. In particular, the ability to convert the nitrile group into an amine has been exploited in the development of peptidomimetics—molecules designed to mimic peptide sequences while avoiding their limitations.

Recent advancements in computational chemistry have also highlighted the importance of 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- as a scaffold for drug discovery. Molecular modeling studies have shown that modifications at the 2- and 4-positions can significantly influence binding affinity and selectivity. This has spurred efforts to optimize synthetic routes for producing derivatives with improved pharmacokinetic profiles. For example, researchers have explored using flow chemistry techniques to enhance yields and purity during the synthesis of 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- and its analogs.

The pharmaceutical industry has taken notice of these developments, leading to increased investment in pyrrole-based drug candidates. Several clinical trials are currently underway evaluating compounds derived from 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- for their therapeutic potential. These trials focus on diseases where modulation of protein-protein interactions is key, such as certain types of cancer and inflammatory conditions. The success of these trials could pave the way for new treatments that leverage the unique properties of this compound.

Beyond pharmaceutical applications, 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- has found utility in materials science and agrochemical research. Its ability to serve as a precursor for heterocyclic polymers has been explored in developing advanced materials with specialized functionalities. Similarly, derivatives of this compound have shown promise as intermediates in synthesizing novel pesticides and herbicides that offer improved efficacy while minimizing environmental impact.

The synthesis of 1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)- typically involves multi-step organic reactions starting from commercially available precursors such as pyrrole or its derivatives. Key steps often include cyanation reactions to introduce the nitrile group followed by acylation using chloroacetic acid or its derivatives under controlled conditions. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and energy consumption.

In conclusion,1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)-, CAS No. 66832-07-3, is a multifunctional compound with significant potential across multiple scientific disciplines. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop new therapeutics while also serving as a valuable building block in materials science and agrochemical innovation. As research continues to uncover new applications for this compound,1H-Pyrrole-2-carbonitrile, 4-(trichloroacetyl)-, will undoubtedly remain at the forefront of chemical research.

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(CAS:66832-07-3)4-(2,2,2-Trichloro-acetyl)-1h-pyrrole-2-carbonitrile
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